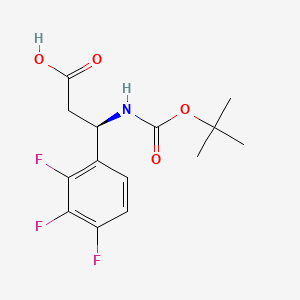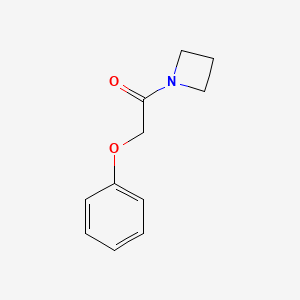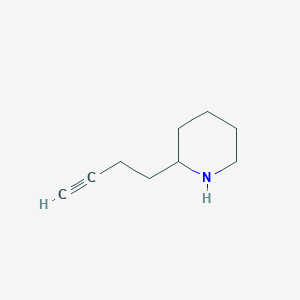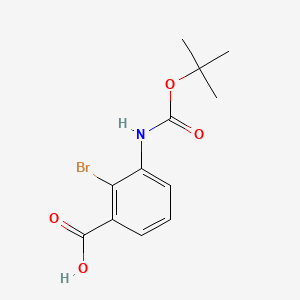
3-(2-Bromo-4-methylphenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-methylphenoxy)piperidine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy moiety, which is further connected to a piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-methylphenoxy)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-methylphenol and piperidine.
Reaction Conditions: The phenol group is first converted to a phenoxy group through a nucleophilic substitution reaction with piperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromo-4-methylphenoxy)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Azides, thiocyanates, and other substituted derivatives.
Oxidation Products: N-oxides and other oxidized forms.
Reduction Products: Dehalogenated piperidine derivatives.
Scientific Research Applications
Chemistry: 3-(2-Bromo-4-methylphenoxy)piperidine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of piperidine derivatives in biological systems .
Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties. They are investigated for potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable building block in various industrial processes .
Comparison with Similar Compounds
Similar Compounds:
3-(4-Bromo-2-methylphenoxy)piperidine: Similar structure with the bromine and methyl groups in different positions.
2-(2-Bromo-4-methylphenoxy)pyridine: Contains a pyridine ring instead of a piperidine ring.
4-(2-Bromo-4-methylphenoxy)piperidine: Another positional isomer with different substitution patterns.
Uniqueness: 3-(2-Bromo-4-methylphenoxy)piperidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the bromine atom and the piperidine ring provides distinct properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
3-(2-bromo-4-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16BrNO/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI Key |
OFIVHASZNHUFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCNC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13547930.png)
![3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13547944.png)



